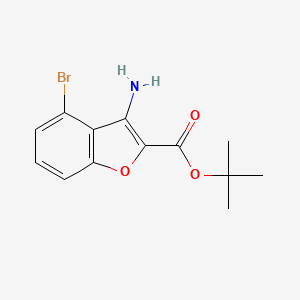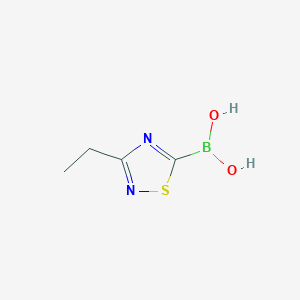
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is an organoboron compound that features a thiadiazole ring substituted with an ethyl group and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3-ethyl-1,2,4-thiadiazole with a boron-containing reagent under suitable conditions. For example, the reaction with boronic acid derivatives or boron trifluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiadiazole ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and boronic acid group contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-Phenyl-1,2,4-thiadiazol-5-yl)boronic acid: Contains a phenyl group, offering different chemical properties and applications.
(3-Isopropyl-1,2,4-thiadiazol-5-yl)boronic acid:
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of the thiadiazole ring and boronic acid group makes it particularly valuable in cross-coupling reactions and as a potential bioactive molecule .
Propiedades
Número CAS |
213325-86-1 |
|---|---|
Fórmula molecular |
C4H7BN2O2S |
Peso molecular |
157.99 g/mol |
Nombre IUPAC |
(3-ethyl-1,2,4-thiadiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-2-3-6-4(5(8)9)10-7-3/h8-9H,2H2,1H3 |
Clave InChI |
XKEVSLGZUIGHNT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC(=NS1)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
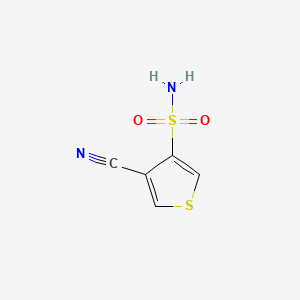
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)


![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
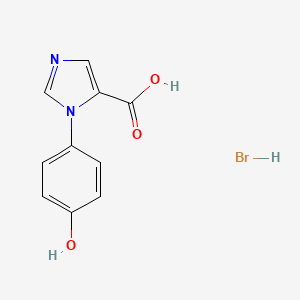
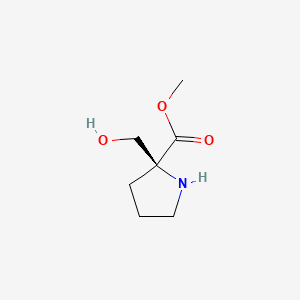
amine dihydrochloride](/img/structure/B13453767.png)
